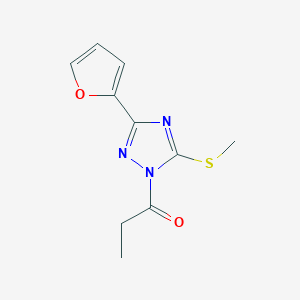![molecular formula C15H11Cl2NO3 B5760510 2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5760510.png)
2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene, commonly known as DCNP, is a chemical compound that is widely used in scientific research for its ability to inhibit protein synthesis. DCNP is a potent inhibitor of eukaryotic elongation factor 2 kinase (eEF2K), which is a key regulator of protein synthesis.
Wirkmechanismus
DCNP inhibits protein synthesis by binding to 2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene, which is a kinase that phosphorylates and inactivates eukaryotic elongation factor 2 (eEF2). eEF2 is a protein that is essential for the elongation step of protein synthesis. Inhibition of this compound by DCNP leads to the dephosphorylation and activation of eEF2, which enhances protein synthesis.
Biochemical and physiological effects:
DCNP has been shown to have a range of biochemical and physiological effects. Inhibition of protein synthesis by DCNP leads to the downregulation of a range of proteins that are involved in cell proliferation, survival, and metabolism. DCNP has been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic proteins. DCNP has also been shown to enhance glucose uptake and insulin sensitivity in muscle cells, which may have implications for the treatment of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
DCNP has several advantages for lab experiments. It is a potent and specific inhibitor of 2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene, which makes it a valuable tool for studying the role of protein synthesis in various biological processes. DCNP is also relatively stable and has a long half-life, which allows for prolonged inhibition of protein synthesis. However, DCNP has some limitations for lab experiments. It is toxic to cells at high concentrations, which limits its use in vivo. DCNP also has a relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DCNP. One area of research is the development of more potent and selective inhibitors of 2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene. This could lead to the identification of novel therapeutic targets for cancer and other diseases. Another area of research is the study of the role of protein synthesis in aging and age-related diseases. DCNP has been shown to enhance lifespan in C. elegans, which suggests that inhibition of protein synthesis may have anti-aging effects. Finally, the use of DCNP in combination with other inhibitors of protein synthesis could lead to the development of more effective cancer therapies.
Synthesemethoden
The synthesis method of DCNP involves the reaction of 2,4-dichlorobenzyl chloride with 2-nitrovinylphenol in the presence of a base. The resulting intermediate is then reacted with sodium hydride and 4-chlorobenzyl bromide to form DCNP. The synthesis method of DCNP has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
DCNP has been widely used in scientific research to study the role of protein synthesis in various biological processes. DCNP has been used to inhibit protein synthesis in cancer cells, which has led to the identification of novel therapeutic targets. DCNP has also been used to study the role of protein synthesis in neuronal plasticity and memory formation. DCNP has been shown to enhance long-term potentiation, which is a key mechanism underlying memory formation.
Eigenschaften
IUPAC Name |
2,4-dichloro-1-[[2-[(E)-2-nitroethenyl]phenoxy]methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c16-13-6-5-12(14(17)9-13)10-21-15-4-2-1-3-11(15)7-8-18(19)20/h1-9H,10H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBKXMFYIKOTPF-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5760438.png)



![3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5760475.png)



![5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5760489.png)

![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide](/img/structure/B5760514.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B5760522.png)

![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5760532.png)